Cas no 7312-17-6 (2,5-Dibromobenzo(b)thiophene)
2,5-Dibromobenzo(b)thiophene Chemical and Physical Properties
Names and Identifiers
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- 2,5-DIBROMOBENZO[B]THIOPHENE
- 2,5-Dibromobenzo(b)thiophene
- 2,5-Dibromo-1-benzothiophene
- 2,5-Dibromo-1-benzothiophene #
- JCHZJOMEFKCNLK-UHFFFAOYSA-N
- Benzo[b]thiophene, 2,5-dibromo-
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- Inchi: 1S/C8H4Br2S/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H
- InChI Key: JCHZJOMEFKCNLK-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=C(S2)Br)C=1
Computed Properties
- Exact Mass: 291.83800g/mol
- Monoisotopic Mass: 289.84005g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 151
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2
- XLogP3: 4.7
2,5-Dibromobenzo(b)thiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB611373-250mg |
2,5-Dibromobenzo[b]thiophene; . |
7312-17-6 | 250mg |
€481.70 | 2025-04-16 | ||
| abcr | AB611373-500mg |
2,5-Dibromobenzo[b]thiophene; . |
7312-17-6 | 500mg |
€666.50 | 2025-04-16 | ||
| abcr | AB611373-1g |
2,5-Dibromobenzo[b]thiophene; . |
7312-17-6 | 1g |
€911.20 | 2025-04-16 | ||
| Enamine | EN300-7721421-0.05g |
2,5-dibromo-1-benzothiophene |
7312-17-6 | 95.0% | 0.05g |
$174.0 | 2025-03-21 | |
| Enamine | EN300-7721421-0.1g |
2,5-dibromo-1-benzothiophene |
7312-17-6 | 95.0% | 0.1g |
$257.0 | 2025-03-21 | |
| Enamine | EN300-7721421-0.25g |
2,5-dibromo-1-benzothiophene |
7312-17-6 | 95.0% | 0.25g |
$367.0 | 2025-03-21 | |
| Enamine | EN300-7721421-0.5g |
2,5-dibromo-1-benzothiophene |
7312-17-6 | 95.0% | 0.5g |
$579.0 | 2025-03-21 | |
| Enamine | EN300-7721421-1.0g |
2,5-dibromo-1-benzothiophene |
7312-17-6 | 95.0% | 1.0g |
$743.0 | 2025-03-21 | |
| Enamine | EN300-7721421-2.5g |
2,5-dibromo-1-benzothiophene |
7312-17-6 | 95.0% | 2.5g |
$1454.0 | 2025-03-21 | |
| Enamine | EN300-7721421-5.0g |
2,5-dibromo-1-benzothiophene |
7312-17-6 | 95.0% | 5.0g |
$2152.0 | 2025-03-21 |
2,5-Dibromobenzo(b)thiophene Suppliers
2,5-Dibromobenzo(b)thiophene Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2,5-Dibromobenzo(b)thiophene
Professional Introduction to 2,5-Dibromobenzo(b)thiophene (CAS No. 7312-17-6)
2,5-Dibromobenzo(b)thiophene, with the chemical formula C₁₁H₆Br₂S, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and materials science. This compound, identified by its CAS number CAS No. 7312-17-6, belongs to the brominated benzo[b]thiophene class, which is known for its versatile applications in organic synthesis and medicinal chemistry.
The structural motif of 2,5-Dibromobenzo(b)thiophene consists of a benzo[b]thiophene core substituted with two bromine atoms at the 2 and 5 positions. This specific arrangement imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in the synthesis of more complex chemical entities. The presence of bromine atoms enhances its reactivity, allowing for further functionalization through various cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.
In recent years, 2,5-Dibromobenzo(b)thiophene has been extensively studied for its potential applications in pharmaceutical development. Researchers have explored its utility as a building block in the synthesis of bioactive molecules, particularly those targeting neurological and cardiovascular diseases. The benzo[b]thiophene scaffold is a common feature in many pharmacologically active compounds, owing to its ability to interact with biological targets in a specific manner.
One of the most compelling aspects of 2,5-Dibromobenzo(b)thiophene is its role in the development of organic electronic materials. The brominated benzo[b]thiophene derivatives exhibit excellent charge transport properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other advanced electronic devices. The bromine atoms not only improve the thermal stability of these materials but also facilitate their processing into thin films, which is crucial for practical device applications.
The synthesis of 2,5-Dibromobenzo(b)thiophene typically involves the bromination of benzo[b]thiophene using bromine or N-bromosuccinimide (NBS). This reaction is highly regioselective, yielding the desired product with high purity. Advanced synthetic methodologies have further refined this process, enabling the production of 2,5-Dibromobenzo(b)thiophene on an industrial scale with minimal environmental impact.
In the realm of medicinal chemistry, researchers have leveraged the reactivity of 2,5-Dibromobenzo(b)thiophene to develop novel therapeutic agents. For instance, studies have demonstrated its efficacy as a precursor in the synthesis of kinase inhibitors, which are critical for treating cancers and inflammatory diseases. The ability to introduce various functional groups onto the benzo[b]thiophene core allows for fine-tuning of the pharmacological properties of these derivatives, enhancing their binding affinity and selectivity.
The versatility of 2,5-Dibromobenzo(b)thiophene extends beyond pharmaceuticals into materials science. Its incorporation into polymer matrices has led to the development of high-performance conductive polymers used in flexible electronics and sensors. These polymers exhibit superior stability and conductivity characteristics when doped with appropriate electron-accepting or -donating species.
The latest research on 2,5-Dibromobenzo(b)thiophene has also explored its potential as a ligand in catalytic systems. By coordinating with transition metals such as palladium and copper, this compound can facilitate various organic transformations that are otherwise challenging to achieve under mild conditions. Such catalytic applications have significant implications for green chemistry initiatives aimed at reducing waste and energy consumption in synthetic processes.
The future prospects for 2,5-Dibromobenzo(b)thiophene are promising, with ongoing studies focusing on expanding its utility in drug discovery and advanced materials engineering. Innovations in computational chemistry are aiding researchers in predicting novel derivatives with enhanced properties through virtual screening methods. This interdisciplinary approach combines experimental validation with theoretical modeling to accelerate the development pipeline.
In conclusion, 2,5-Dibromobenzo(b)thiophene (CAS No. 7312-17-6) stands as a cornerstone compound in modern chemical research. Its unique structural features and reactivity make it indispensable in pharmaceutical synthesis and materials science applications. As scientific understanding continues to evolve,the potential uses for this compound are likely to expand,further solidifying its importance in both academic and industrial settings.
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